

# Application Notes: Iodic Acid as a Primary Standard in Titrimetry

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## Compound of Interest

Compound Name: Iodic acid

Cat. No.: B046466

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## Introduction

**Iodic acid** ( $\text{HIO}_3$ ) is a strong, stable, and non-hygroscopic solid, making it an excellent primary standard for a variety of titrimetric analyses. Its high purity and relatively high molecular weight allow for accurate preparation of standard solutions by direct weighing. These application notes provide detailed protocols for the preparation of a standard **iodic acid** solution and its use in the standardization of sodium hydroxide (a strong base) and sodium thiosulfate (a reducing agent).

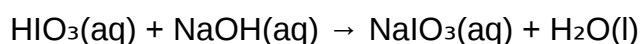
Key Properties of **Iodic Acid** as a Primary Standard:

- **High Purity:** Available in a highly purified form.
- **Stability:** Stable at room temperature and can be dried to a constant weight.
- **Non-Hygroscopic:** Does not readily absorb moisture from the atmosphere.
- **High Molecular Weight:** (175.91 g/mol ) minimizes weighing errors.
- **Strong Acid:** Reacts completely with strong and weak bases.[\[1\]](#)
- **Oxidizing Agent:** Can be used in iodometric titrations.

# Standardization of Sodium Hydroxide with Iodic Acid

This protocol details the direct titration of a sodium hydroxide solution of unknown concentration against a primary standard **iodic acid** solution. As a strong acid, **iodic acid** reacts with the strong base, sodium hydroxide, in a 1:1 molar ratio.

## Chemical Reaction



## Experimental Protocol

### 2.2.1. Preparation of a Standard 0.1 M **Iodic Acid** Solution

- **Drying:** Dry analytical grade **iodic acid** at 110°C for 1-2 hours and cool in a desiccator.
- **Weighing:** Accurately weigh approximately 4.398 g of dried **iodic acid**.
- **Dissolving:** Quantitatively transfer the weighed **iodic acid** into a 250 mL beaker and dissolve in approximately 100 mL of deionized water.
- **Dilution:** Carefully transfer the solution to a 250 mL volumetric flask. Rinse the beaker several times with deionized water and add the rinsings to the flask.
- **Final Volume:** Bring the solution to the mark with deionized water, cap the flask, and invert several times to ensure homogeneity.

### 2.2.2. Titration Procedure

- **Buret Preparation:** Rinse a 50 mL buret with the prepared 0.1 M **iodic acid** solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume to two decimal places.
- **Aliquot Preparation:** Pipette 25.00 mL of the sodium hydroxide solution of unknown concentration into a 250 mL Erlenmeyer flask.

- Indicator Addition: Add 2-3 drops of methyl orange indicator to the Erlenmeyer flask. The solution will turn yellow.<sup>[2]</sup><sup>[3]</sup>
- Titration: Titrate the sodium hydroxide solution with the standard **iodic acid** solution from the buret with constant swirling. The endpoint is reached when the solution color changes from yellow to a faint orange/red that persists for at least 30 seconds.<sup>[2]</sup><sup>[3]</sup>
- Recording: Record the final volume of the **iodic acid** solution.
- Replicates: Repeat the titration at least two more times. The volumes of **iodic acid** used should agree within 0.1 mL.

## Data Presentation

Table 1: Standardization of Sodium Hydroxide with 0.1 M **Iodic Acid**

Trial	Initial Buret Reading (mL)	Final Buret Reading (mL)	Volume of HIO <sub>3</sub> Used (mL)
1	0.10	24.85	24.75
2	24.85	49.50	24.65
3	0.25	24.95	24.70
Average	24.70		

## Calculation of Sodium Hydroxide Concentration

Molarity of NaOH (M) = (Molarity of HIO<sub>3</sub> × Volume of HIO<sub>3</sub>) / Volume of NaOH

## Standardization of Sodium Thiosulfate by Iodometric Titration

In this method, a standard solution of **iodic acid** is used to liberate a known amount of iodine from an excess of potassium iodide in an acidic solution. The liberated iodine is then titrated with the sodium thiosulfate solution to be standardized.

## Chemical Reactions

- Liberation of Iodine:  $\text{IO}_3^-(\text{aq}) + 5\text{I}^-(\text{aq}) + 6\text{H}^+(\text{aq}) \rightarrow 3\text{I}_2(\text{aq}) + 3\text{H}_2\text{O}(\text{l})$
- Titration of Iodine:  $\text{I}_2(\text{aq}) + 2\text{S}_2\text{O}_3^{2-}(\text{aq}) \rightarrow 2\text{I}^-(\text{aq}) + \text{S}_4\text{O}_6^{2-}(\text{aq})$

From the stoichiometry, 1 mole of iodate (from **iodic acid**) results in the formation of 3 moles of iodine, which in turn react with 6 moles of thiosulfate.

## Experimental Protocol

### 3.2.1. Preparation of Reagents

- Standard 0.0167 M **Iodic Acid** Solution: Prepare by accurately diluting the 0.1 M standard **iodic acid** solution.
- Potassium Iodide (KI) Solution (10% w/v): Dissolve 10 g of KI in 100 mL of deionized water.
- Sulfuric Acid (1 M): Slowly add 56 mL of concentrated sulfuric acid to approximately 900 mL of deionized water, cool, and dilute to 1 L.
- Starch Indicator Solution (1% w/v): Make a paste of 1 g of soluble starch with a small amount of cold water and add it, with constant stirring, to 100 mL of boiling water.

### 3.2.2. Titration Procedure

- Aliquot Preparation: Pipette 25.00 mL of the standard 0.0167 M **iodic acid** solution into a 250 mL Erlenmeyer flask.
- Reagent Addition: Add 10 mL of 10% potassium iodide solution and 10 mL of 1 M sulfuric acid to the flask. The solution will turn a deep brown due to the liberated iodine.
- Buret Preparation: Rinse and fill a 50 mL buret with the sodium thiosulfate solution of unknown concentration. Record the initial volume.
- Initial Titration: Titrate the liberated iodine with the sodium thiosulfate solution until the deep brown color fades to a pale yellow.[\[4\]](#)

- Indicator Addition: Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.[4]
- Final Titration: Continue the titration dropwise with constant swirling until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.[4][5]
- Recording: Record the final volume of the sodium thiosulfate solution.
- Replicates: Repeat the titration at least two more times.

## Data Presentation

Table 2: Standardization of Sodium Thiosulfate with 0.0167 M Iodic Acid

Trial	Initial Buret Reading (mL)	Final Buret Reading (mL)	Volume of Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub> Used (mL)
1	0.50	25.65	25.15
2	25.65	50.70	25.05
3	0.20	25.35	25.15
Average	25.12		

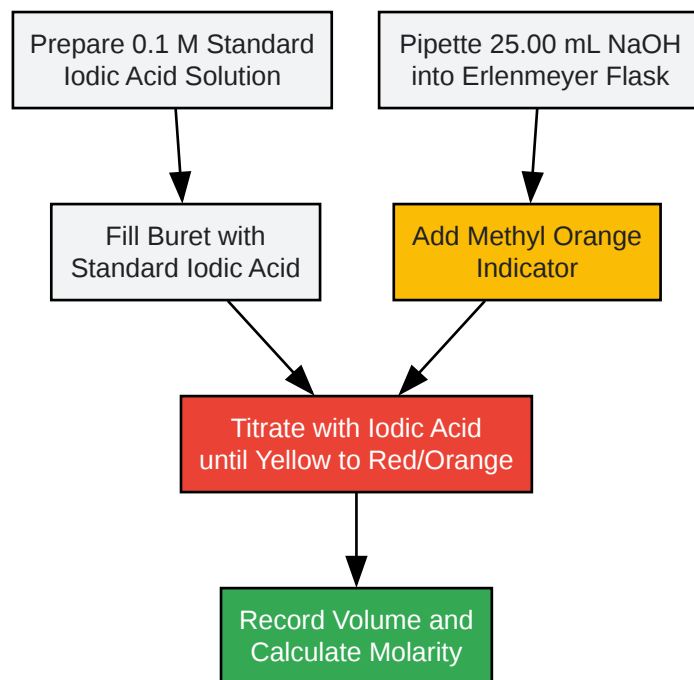
## Calculation of Sodium Thiosulfate Concentration

Molarity of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (M) = (6 × Molarity of HIO<sub>3</sub> × Volume of HIO<sub>3</sub>) / Volume of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>

## Visualizations

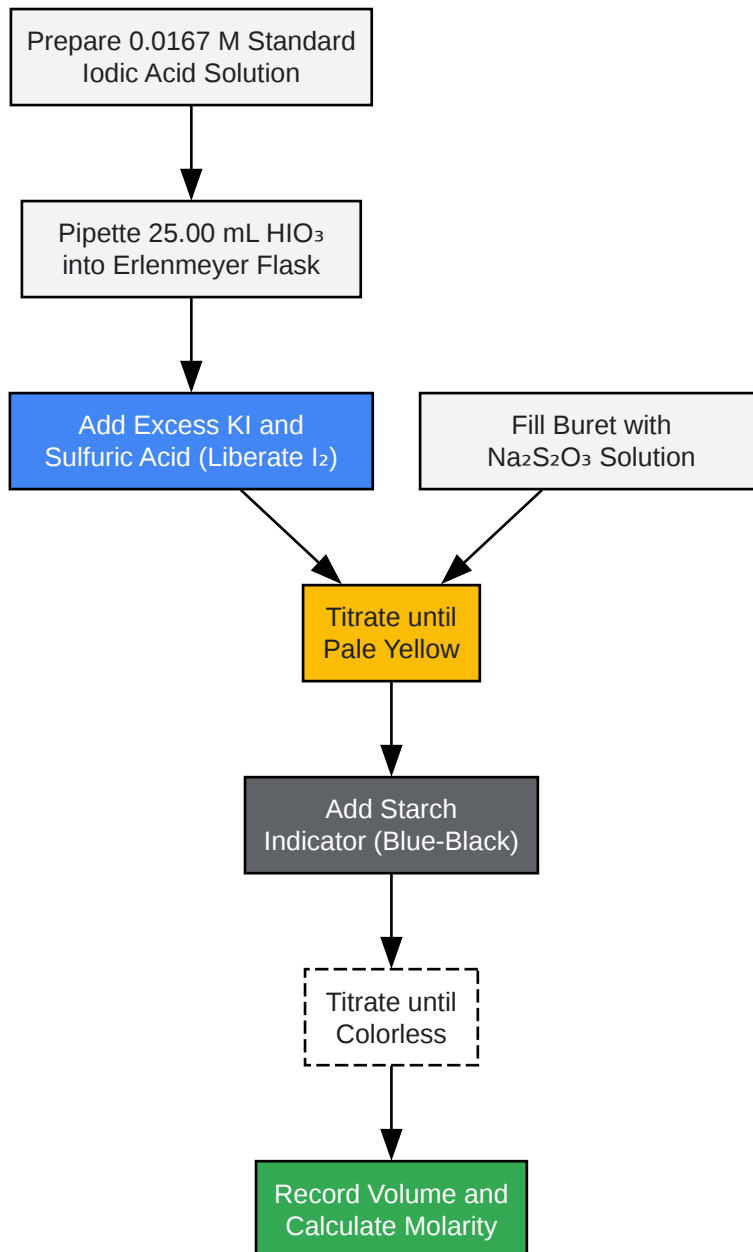
## Experimental Workflow Diagrams

## Standardization of NaOH with Iodic Acid Workflow



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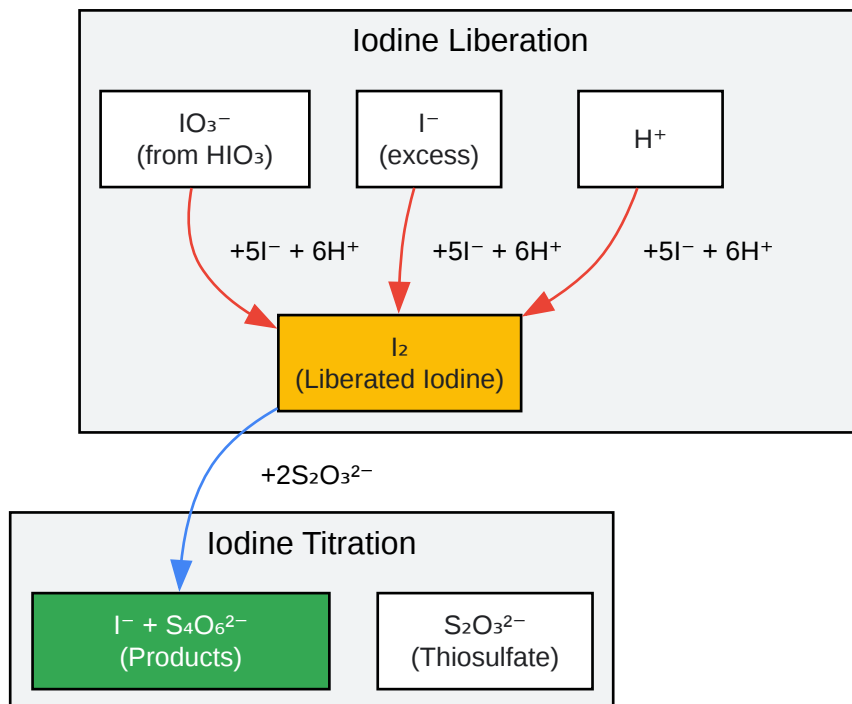
Caption: Workflow for NaOH Standardization.

Standardization of  $\text{Na}_2\text{S}_2\text{O}_3$  with Iodic Acid Workflow[Click to download full resolution via product page](#)

Caption: Workflow for  $\text{Na}_2\text{S}_2\text{O}_3$  Standardization.

## Chemical Reaction Pathway

## Iodometric Titration Reaction Pathway



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Caption: Iodometric Reaction Pathway.

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